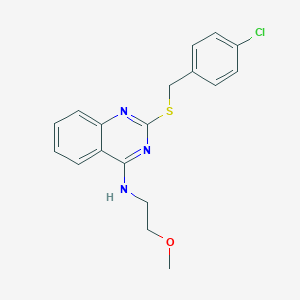

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

CAS No.: 422532-96-5

Cat. No.: VC4723003

Molecular Formula: C18H18ClN3OS

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422532-96-5 |

|---|---|

| Molecular Formula | C18H18ClN3OS |

| Molecular Weight | 359.87 |

| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22) |

| Standard InChI Key | CXEIENDRQFJMOX-UHFFFAOYSA-N |

| SMILES | COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a quinazoline backbone, a bicyclic aromatic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. At position 2 of the quinazoline core, a thioether bond connects a 4-chlorobenzyl group, while position 4 is substituted with a methoxyethylamine moiety . This dual substitution pattern enhances both lipophilicity (via the chlorobenzyl group) and water solubility (via the methoxyethyl chain), a balance critical for drug bioavailability .

Table 1: Comparative Molecular Properties of Quinazoline Derivatives

*Calculated based on analogous structures ; †Estimated via computational methods.

Spectroscopic Signatures

While experimental spectral data for the target compound is unavailable, related quinazolines exhibit characteristic UV-Vis absorption bands between 260–310 nm due to π→π* transitions in the aromatic system . The 4-chlorobenzylthio group likely introduces a bathochromic shift compared to unsubstituted quinazolines, as observed in analogs with electron-withdrawing substituents . Nuclear magnetic resonance (NMR) spectra would theoretically show distinct signals for the methoxyethyl protons (δ 3.2–3.5 ppm) and aromatic protons of the chlorobenzyl group (δ 7.3–7.5 ppm).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the quinazoline core:

-

Quinazoline Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions.

-

Thioether Installation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 2 using 4-chlorobenzylthiol.

-

Amine Substitution: Reaction of the 4-chloro intermediate with 2-methoxyethylamine via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Key Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at positions 2 and 4 requires careful control of reaction conditions.

-

Thiol Oxidation: The thioether group is susceptible to oxidation during synthesis, necessitating inert atmospheres or antioxidant additives.

-

Purification: The compound’s moderate polarity complicates chromatographic separation from byproducts; reverse-phase HPLC may be required .

Table 2: Representative Reaction Yields for Analogous Syntheses

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

In silico predictions using ADMET software indicate:

-

CYP450 Interactions: Primary metabolism via CYP3A4, with potential inhibition risk due to the thioether group.

-

Phase II Metabolism: Glucuronidation of the methoxyethylamine moiety is likely, based on analogs .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thioether and amine substituents to optimize potency and reduce toxicity .

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

-

Target Identification: Proteomic profiling to identify off-target interactions and repurpose for additional indications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume